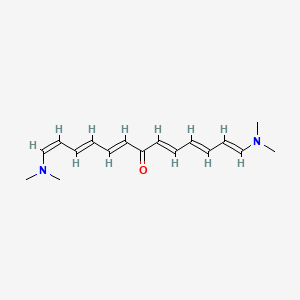
ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate
Vue d'ensemble
Description
Ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate (EDAP) is a synthetic compound that has been widely used in scientific research. This compound is a member of the pentadienyl family and is a yellowish oil with a molecular formula of C24H33NO3. EDAP has been found to have a variety of biochemical and physiological effects, making it a useful tool for researchers in different fields.
Mécanisme D'action
The mechanism of action of ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate involves the binding of the compound to the N-type calcium channel. This binding prevents the influx of calcium ions into the presynaptic terminal, which in turn reduces the release of neurotransmitters. The binding of ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate to the calcium channel is reversible, and the compound has a high affinity for the channel.
Biochemical and Physiological Effects:
The main biochemical and physiological effects of ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate are related to its ability to block the N-type calcium channel. This results in a reduction in the release of neurotransmitters, which can have a variety of effects depending on the specific system being studied. In addition, ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate has been found to have anti-inflammatory and analgesic effects, making it a useful tool for studying these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate in lab experiments is its potency as a calcium channel blocker. This makes it a useful tool for studying the role of calcium channels in different biological processes. In addition, ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate has been found to have a low toxicity and is relatively easy to synthesize, making it a cost-effective option for researchers.
One of the limitations of using ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate in lab experiments is its specificity for the N-type calcium channel. This means that it may not be useful for studying other types of calcium channels. In addition, the reversible binding of ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate to the calcium channel means that its effects may be transient, which can make it difficult to study long-term effects.
Orientations Futures
There are several potential future directions for research involving ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate. One area of interest is the development of new calcium channel blockers based on the structure of ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate. This could lead to the development of more potent and specific blockers for different types of calcium channels.
Another potential area of research is the use of ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate in the treatment of pain and inflammation. The anti-inflammatory and analgesic effects of ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate make it a promising candidate for the development of new pain medications.
Finally, ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate could be used as a tool for studying the role of calcium channels in different disease states. For example, it could be used to study the role of calcium channels in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate is a synthetic compound that has been widely used in scientific research. Its ability to block the N-type calcium channel makes it a useful tool for studying a variety of biological processes. While there are limitations to its use, ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate has several advantages over other calcium channel blockers, making it a promising candidate for future research.
Applications De Recherche Scientifique
Ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate has been widely used in scientific research as a tool for studying a variety of biological processes. One of the main applications of ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate is in the study of ion channels. ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate has been found to be a potent blocker of the N-type calcium channel, which is involved in the release of neurotransmitters in the nervous system. This makes ethyl 2-acetyl-5-(dicyclohexylamino)-2,4-pentadienoate a useful tool for studying the role of calcium channels in synaptic transmission.
Propriétés
IUPAC Name |
ethyl (2E,4E)-2-acetyl-5-(dicyclohexylamino)penta-2,4-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-3-25-21(24)20(17(2)23)15-10-16-22(18-11-6-4-7-12-18)19-13-8-5-9-14-19/h10,15-16,18-19H,3-9,11-14H2,1-2H3/b16-10+,20-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICOBJISFKKIMT-NWNFKSAJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CN(C1CCCCC1)C2CCCCC2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C/N(C1CCCCC1)C2CCCCC2)/C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E,4E)-2-acetyl-5-(dicyclohexylamino)penta-2,4-dienoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B3827018.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-methylbenzohydrazide](/img/structure/B3827030.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B3827040.png)
![2-iodo-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3827048.png)
![N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3827054.png)

![6-[3-(dimethylamino)-2-propen-1-ylidene]-3-[2-(dimethylamino)vinyl]-2-cyclohexen-1-one](/img/structure/B3827068.png)

![1,1'-(2-hydroxy-5-methyl-1,3-phenylene)bis[5-(dimethylamino)-4-methyl-2,4-pentadien-1-one]](/img/structure/B3827077.png)
![N,N-dimethyl-3-(3-methyl-9H-indeno[2,1-c]pyridin-9-ylidene)-1-propen-1-amine](/img/structure/B3827079.png)



